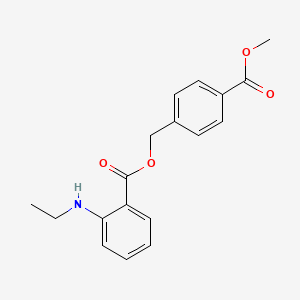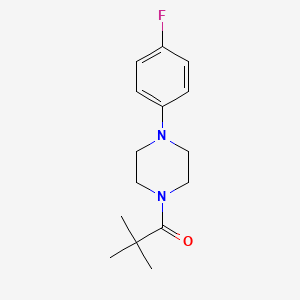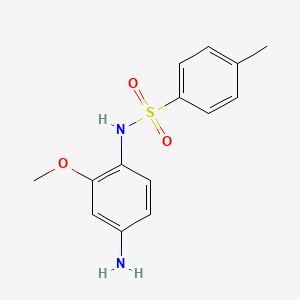
N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide, also known as CP-96,345, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds, which have been used in medicine for many years due to their diverse pharmacological properties. CP-96,345 has been found to have a wide range of biological effects, making it a promising candidate for further research and development.
作用機序
The exact mechanism of action of N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide is not fully understood, but it is believed to act through several different pathways. One of the main mechanisms is the inhibition of glutamate release, which is a major contributor to neuronal damage in various neurological disorders. N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide has also been found to modulate the activity of several ion channels and receptors, including NMDA receptors, voltage-gated calcium channels, and GABA receptors.
Biochemical and Physiological Effects
N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine. It also has antioxidant properties, which can help protect cells from oxidative stress and damage. In addition, N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide has been found to have anti-inflammatory effects, which can help reduce inflammation in various tissues and organs.
実験室実験の利点と制限
One of the main advantages of N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide for laboratory experiments is its high potency and specificity. It has been shown to have a high affinity for its target receptors and channels, making it an ideal tool for studying their function and regulation. However, one of the limitations of N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide is its relatively short half-life, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another potential application is in the treatment of chronic pain and inflammatory disorders. Further studies are also needed to elucidate the exact mechanism of action of N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide and to identify any potential side effects or limitations of its use.
Conclusion
In conclusion, N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide is a promising compound with a wide range of potential therapeutic applications. Its high potency and specificity make it an ideal tool for studying the function and regulation of various receptors and channels. Further research is needed to fully understand its mechanism of action and to identify any potential limitations or side effects of its use. Overall, N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide represents a promising avenue for the development of new treatments for a variety of neurological and inflammatory disorders.
合成法
The synthesis of N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide is a complex process that involves several steps. The first step is the preparation of 2,4,6-trimethylbenzenesulfonyl chloride, which is then reacted with cyclopentylamine to form the desired product. The reaction is carried out under carefully controlled conditions to ensure high yield and purity. Several modifications of this synthesis method have been reported in the literature, but the basic principles remain the same.
科学的研究の応用
N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is its use as a neuroprotective agent. Studies have shown that N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide can protect neurons from damage caused by ischemia, traumatic brain injury, and other forms of neurodegeneration. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.
特性
IUPAC Name |
N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-10-8-11(2)14(12(3)9-10)18(16,17)15-13-6-4-5-7-13/h8-9,13,15H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENRAJUMNPUWID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(tert-butyl)-4-[(1-naphthyloxy)methyl]benzamide](/img/structure/B5867043.png)



![2-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5867067.png)
![4-amino-7-benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B5867082.png)
![2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5867088.png)


![2,4-dimethoxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5867111.png)
![N-allyl-N'-(4-chlorophenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5867115.png)
![6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B5867121.png)

![N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5867137.png)